- Development of an Efficient and Durable Photocatalytic System for Hydride Reduction of an NAD(P)+ Model Compound Using a Ruthenium(II) Complex Based on Mechanistic StudiesJournal of the American Chemical Society, 2010, 132(30), 10547-10552,
Cas no 952-92-1 (1-Benzyl-1,4-dihydronicotinamide)

952-92-1 structure
Nome del prodotto:1-Benzyl-1,4-dihydronicotinamide
Numero CAS:952-92-1
MF:C13H14N2O
MW:214.263062953949
MDL:MFCD00059769
CID:804528
PubChem ID:87564096
1-Benzyl-1,4-dihydronicotinamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Pyridinecarboxamide,1,4-dihydro-1-(phenylmethyl)-
- 1-Benzyl-1,4-dihydronicotinamide
- 1-benzyl-4H-pyridine-3-carboxamide
- 1,4-Dihydro-N-1-benzylnicotinamide
- 1-benzyl-3-carbamoyl-1,4-dihydropyridine
- Benzyldihydronicotinamide
- N-Benzyl-1,4-dihydronicotinamide
- N-benzyl-1,4-dihydronicotineamide
- N-Benzyldihydronicotinamide
- BNAH
- HSU8JA8RMP
- 3-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-
- 1-benzyl-1,4-dihydropyridine-3-carboxamide
- 1-Benzyl-3-carbamido-1,4-dihydropyridine
- CBMicro_010868
- CMNUYDSETOTBDE-UHFFFAOYSA-N
- SMSF0003808
- NSC26899
- FCH1675977
- CB14249
- 1-Benzyl-1,4-dihy
- 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide (ACI)
- Nicotinamide, 1-benzyl-1,4-dihydro- (6CI, 7CI, 8CI)
- 1,4-Dihydro-N-benzylnicotinamide
- 1-Benzyl-1,4-dihydrinicotinamide
- N-Benzyl-3-carbamoyl-1,4-dihydropyridine
- NSC 26899
- BDBM50481404
- MFCD00059769
- AS-63545
- 1-Benzyl-1,4-dihydronicotinamide , 95%
- 1-Benzyl-1,4-dihydro-nicotinamide
- B1156
- SCHEMBL2205423
- DTXCID20164274
- BIM-0010813.P001
- CHEMBL25718
- A12955
- 952-92-1
- CS-0119922
- 1-benzyl-1,4-dihydro-pyridine-3-carboxamide
- Nicotinamide, 1-benzyl-1,4-dihydro-
- 3-Pyridinecarboxamide,4-dihydro-1-(phenylmethyl)-
- BNAH cpd
- UNII-HSU8JA8RMP
- DTXSID90241783
- SY053616
- AKOS015839161
- NSC-26899
- 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide
-
- MDL: MFCD00059769
- Inchi: 1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16)
- Chiave InChI: CMNUYDSETOTBDE-UHFFFAOYSA-N
- Sorrisi: O=C(C1CC=CN(CC2C=CC=CC=2)C=1)N
Proprietà calcolate
- Massa esatta: 214.11100
- Massa monoisotopica: 214.110613074g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 314
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.3
- Carica superficiale: 0
- XLogP3: 1.4
- Conta Tautomer: 2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.198
- Punto di fusione: 118.0 to 123.0 deg-C
- Punto di ebollizione: 433.4°Cat760mmHg
- Punto di infiammabilità: 215.9°C
- Indice di rifrazione: 1.623
- Stabilità/Periodo di validità: Light Sensitive
- PSA: 46.33000
- LogP: 2.41340
- Solubilità: Non determinato
1-Benzyl-1,4-dihydronicotinamide Informazioni sulla sicurezza
- Condizioni di conservazione:0-10°C
1-Benzyl-1,4-dihydronicotinamide Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-Benzyl-1,4-dihydronicotinamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343995-25g |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | 95%+ | 25g |
$607 | 2022-06-09 | |
eNovation Chemicals LLC | D754625-5g |
1-Benzyl-1,4-dihydropyridine-3-carboxamide |
952-92-1 | 95% | 5g |
$120 | 2024-06-07 | |
Key Organics Ltd | AS-63545-1G |
1-benzyl-1,4-dihydropyridine-3-carboxamide |
952-92-1 | >95% | 1g |
£110.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC287-1g |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | 95.0%(LC&N) | 1g |
¥485.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152221-5G |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | >95.0%(HPLC)(N) | 5g |
¥1059.90 | 2023-09-04 | |
TRC | B275910-250mg |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | 250mg |
$ 138.00 | 2023-04-18 | ||
abcr | AB137308-5 g |
1-Benzyl-1,4-dihydronicotinamide, 95%; . |
952-92-1 | 95% | 5 g |
€166.20 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1156-1G |
1-Benzyl-1,4-dihydronicotinamide |
952-92-1 | >95.0%(HPLC)(N) | 1g |
¥320.00 | 2024-04-15 | |
Key Organics Ltd | AS-63545-5MG |
1-benzyl-1,4-dihydropyridine-3-carboxamide |
952-92-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | AS-63545-10MG |
1-benzyl-1,4-dihydropyridine-3-carboxamide |
952-92-1 | >95% | 10mg |
£63.00 | 2025-02-09 |
1-Benzyl-1,4-dihydronicotinamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Ruthenium(2+), (acetonitrile)(2,2′-bipyridine-κN1,κN1′)(2,2′:6′,2′′-terpyridine-… Solvents: Dimethylformamide ; 60 h
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water
Riferimento
- 1-Benzyldihydronicotinamide-a model for reduced diphosphopyridine nucleotideJournal of the American Chemical Society, 1955, 77, 2261-4,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
Riferimento
- Bioorganometallic chemistry: biocatalytic oxidation reactions with biomimetic NAD+/NADH co-factors and [Cp*Rh(bpy)H]+ for selective organic synthesisJournal of Organometallic Chemistry, 2004, 689(25), 4783-4790,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 3 h, rt
Riferimento
- Decomposition of lignin models enabled by copper-based photocatalysis under biphasic conditionsGreen Chemistry, 2022, 24(11), 4414-4419,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 15 min, rt
Riferimento
- Preparation of oxidizable pyridine derivatives as prodrugs for acetylcholinesterase inhibitors and potent anti-Alzheimer agents, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 4 h, rt
Riferimento
- (η5-Pentamethylcyclopentadienyl)iridium Complex Catalyzed Imine Reductions Utilizing the Biomimetic 1,4-NAD(P)H Cofactor and N-Benzyl-1,4-dihydronicotinamide as the Hydride-Transfer AgentChemCatChem, 2017, 9(6), 929-933,
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 3 h, rt
Riferimento
- In situ formation of H2O2 for P450 peroxygenasesBioorganic & Medicinal Chemistry, 2014, 22(20), 5692-5696,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Ruthenium(1+), (2,2′-bipyridine-κN1,κN1′)hydro(2,2′:6′,2′′-terpyridine-κN1,κN1′,…
Riferimento
- Formation of Novel 1:1 Adducts Accompanied by Regioselective Hydride Transfer from Transition-Metal Hydrido Complexes to NAD(P) ModelsOrganometallics, 2001, 20(16), 3361-3363,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water
Riferimento
- Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models, 1-Benzylnicotinamide Triflate and β-Nicotinamide Ribose-5'-methyl Phosphate, with in Situ Generated [CpRh(Bpy)H]+: Structure-Activity Relationships, Kinetics, and Mechanistic Aspects in the Formation of the 1,4-NADH DerivativesInorganic Chemistry, 2001, 40(26), 6705-6716,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 10 min, rt; 3 h, rt
Riferimento
- Reactions of biologically inspired hydride sources with B(C6F5)3Philosophical Transactions of the Royal Society, 2017, 375(2101),,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: NAD , Ruthenium(1+), bis(2,2′-bipyridine-κN1,κN1′)carbonylformyl-, (OC-6-31)-
Riferimento
- Regiospecific hydride transfer from cis-[Ru(bpy)2(CO)(CHO)]+ to NAD+ model compounds: a model for enzymatic reactions by aldehyde dehydrogenasesAngewandte Chemie, 2000, 39(22), 4061-4063,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 20 °C; rt; 4 h, rt
Riferimento
- Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of ActionChemMedChem, 2010, 5(8), 1282-1299,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 3 h, rt
Riferimento
- Mimicking Nature: Synthetic Nicotinamide Cofactors for C=C Bioreduction Using Enoate ReductasesOrganic Letters, 2013, 15(1), 180-183,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 4 h, rt
Riferimento
- Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocentersChemical Communications (Cambridge, 2022, 58(71), 9942-9945,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen , (SP-5-31)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)](pyridine)cobaltate(1-)
Riferimento
- Selective partial hydrogenation of N-substituted-3-carbamoylpyridinium salts to corresponding dihydropyridines catalyzed by bis(dimethylglyoximato)chloro(pyridine)cobaltJournal of Molecular Catalysis, 1987, 39(2), 219-23,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 2 h, rt
Riferimento
- Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalystsChemical Communications (Cambridge, 2021, 57(15), 1919-1922,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 16 h, rt
Riferimento
- Evaluation of Organic Hydride Donors as Reagents for the Reduction of Carbon Dioxide and Metal-Bound FormatesOrganometallics, 2018, 37(21), 3972-3982,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 3 h, rt
Riferimento
- Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan HalogenationACS Catalysis, 2019, 9(2), 1389-1395,
1-Benzyl-1,4-dihydronicotinamide Raw materials
- 3-Pyridinecarboxamide,N-(phenylmethyl)-
- Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-
- Phosphate(1-),hexafluoro-
- 1-benzyl-3-carbamoylpyridinium chloride
- PYRIDINIUM, 3-(AMINOCARBONYL)-1-(PHENYLMETHYL)-, IODIDE
- Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide
1-Benzyl-1,4-dihydronicotinamide Preparation Products
1-Benzyl-1,4-dihydronicotinamide Letteratura correlata
-
Kazuhide Koike,David C. Grills,Yusuke Tamaki,Etsuko Fujita,Kei Okubo,Yasuomi Yamazaki,Masaki Saigo,Tatsuhiko Mukuta,Ken Onda,Osamu Ishitani Chem. Sci. 2018 9 2961
-
2. Tris(bipyridyl)ruthenium(II)-photosensitized reaction of 1-benzyl-1,4-dihydronicotinamide with benzyl bromideKatsuhiko Hironaka,Shunichi Fukuzumi,Toshio Tanaka J. Chem. Soc. Perkin Trans. 2 1984 1705
-
3. Micellar promoted photoreduction of ethylenediaminetetraacetato cobaltate(III) by 1-benzyl-1,4-dihydronicotinamideKohichi Yamashita,Masahiro Chiba,Hitoshi Ishida,Katsutoshi Ohkubo J. Chem. Soc. Perkin Trans. 2 1991 367
-
Jie Huang,Judith C. Gallucci,Claudia Turro Chem. Sci. 2020 11 9775
-
5. Micellar effects on the reduction of tris(acetylacetonato)cobalt (III) by 1-benzyl-1,4-dihydronicotinamide with ionic surfactantsKohichi Yamashita,Hitoshi Ishida,Katsutoshi Ohkubo J. Chem. Soc. Perkin Trans. 2 1989 2091
Categorie correlate
- Solventi e chimici organici Composti organici Composti eterociclici organici Piridini e derivati Piridinocarbossammidi
- Solventi e chimici organici Composti organici Ammine/Solfonamidi
- Solventi e chimici organici Composti organici Composti eterociclici organici Piridini e derivati Acidi piridinocarbossilici e derivati Piridinocarbossammidi
952-92-1 (1-Benzyl-1,4-dihydronicotinamide) Prodotti correlati
- 1251018-37-7(ethyl 1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-7-carboxylate)
- 2228801-20-3(2-(1-benzylpiperidin-3-yl)-2-methylpropan-1-ol)
- 2418662-73-2(2-(3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2,4,6-trimethyl-5-sulfanylphenyl)acetic acid)
- 50468-21-8(Oxiranemethanol, 3-methyl-, (2S,3S)-)
- 1334371-97-9(N-(2-phenoxyethyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1261795-13-4(2,3-Difluoro-3'-(trifluoromethoxy)biphenyl)
- 920206-61-7(1-(3,5-dimethoxybenzoyl)-4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 2679947-65-8(benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylate)
- 1245915-72-3((3R)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid)
- 1361554-45-1(Methyl 2-amino-3-(3,5-dichlorophenyl)isonicotinate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:952-92-1)1-Benzyl-1,4-dihydronicotinamide

Purezza:99%
Quantità:25g
Prezzo ($):301.0